7-(4-fluorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound characterized by its unique pyrrolopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with substituted anilines under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve solvents such as dichloromethane or ethanol and may require specific temperatures and pressures to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Scientific Research Applications
7-(4-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE: Shares the fluorophenyl group but differs in its overall structure and functional groups.
TRIS (4-FLUOROPHENYL)PHOSPHINE: Contains multiple fluorophenyl groups but has a different core structure.
Uniqueness
7-(4-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific pyrrolopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C26H21FN4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21FN4/c1-18-7-9-19(10-8-18)15-28-25-24-23(20-5-3-2-4-6-20)16-31(26(24)30-17-29-25)22-13-11-21(27)12-14-22/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
InChI Key |
ILDSGDXWOSWNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.